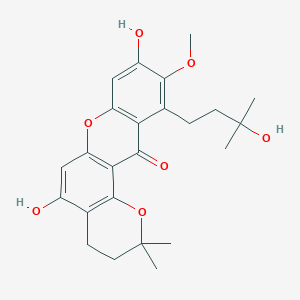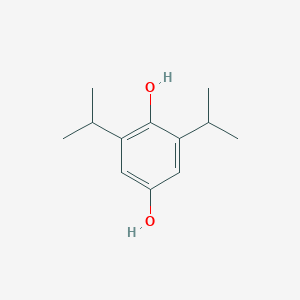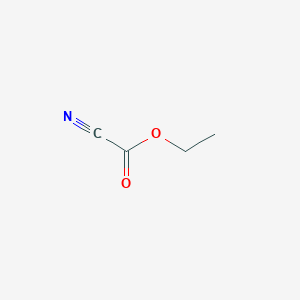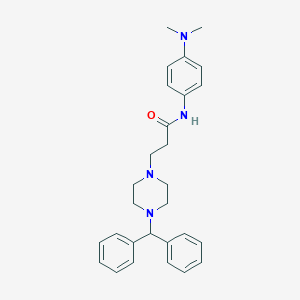
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-, commonly known as Diphenylmethylpiperazine (DPM), is a chemical compound that has been widely used in scientific research. DPM is a derivative of piperazine and is used as a reagent in the synthesis of various organic compounds. It has a unique chemical structure and has been found to have several applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is not well understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell membranes. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has also been found to inhibit the activity of enzymes that are involved in the replication of viruses and bacteria.
Effets Biochimiques Et Physiologiques
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has also been found to have an effect on the central nervous system, with studies showing that it can induce sedation and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- in lab experiments include its low cost, high purity, and ease of synthesis. However, 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has some limitations, including its potential toxicity and the need for caution when handling it.
List of
Orientations Futures
1. Further studies on the mechanism of action of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
2. Development of new drugs based on 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
3. Investigation of the potential therapeutic applications of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
4. Studies on the toxicity of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- and its effects on the environment.
5. Investigation of the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- in the treatment of neurological disorders.
6. Development of new synthetic routes for the preparation of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
7. Studies on the pharmacokinetics and pharmacodynamics of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
8. Investigation of the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a diagnostic tool in medical imaging.
9. Development of new analytical methods for the detection and quantification of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-.
10. Studies on the potential use of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a catalyst in organic synthesis.
Conclusion:
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is a versatile compound that has found numerous applications in scientific research. Its unique chemical structure and properties make it a valuable tool for the synthesis of organic compounds and the development of new drugs. Further research on 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- involves the reaction of piperazine with benzhydryl chloride in the presence of a base. The reaction yields 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- as a white crystalline solid with a high purity. The synthesis of 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- is relatively simple and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a ligand for the preparation of metal complexes. 1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- has been found to have antiviral, antifungal, and antibacterial properties. It has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
107314-37-4 |
|---|---|
Nom du produit |
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- |
Formule moléculaire |
C28H34N4O |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
3-(4-benzhydrylpiperazin-1-yl)-N-[4-(dimethylamino)phenyl]propanamide |
InChI |
InChI=1S/C28H34N4O/c1-30(2)26-15-13-25(14-16-26)29-27(33)17-18-31-19-21-32(22-20-31)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,28H,17-22H2,1-2H3,(H,29,33) |
Clé InChI |
HTCIKKIIFKURTE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
107314-37-4 |
Synonymes |
1-Piperazinepropanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl )- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



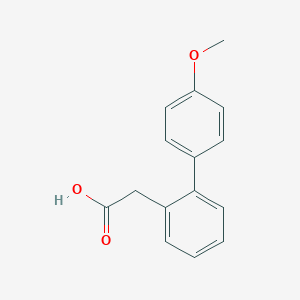
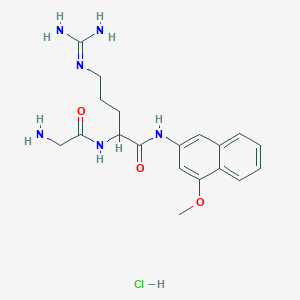
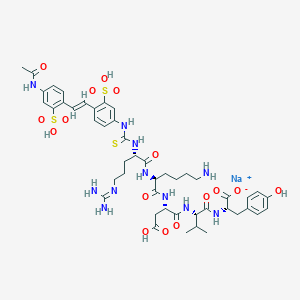
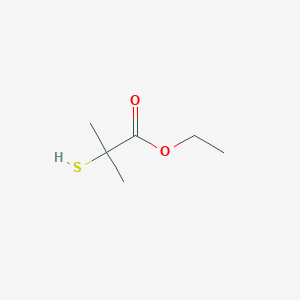
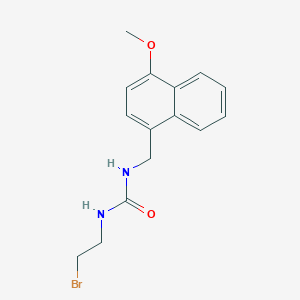
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
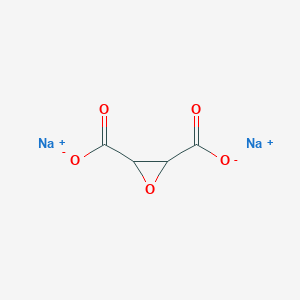
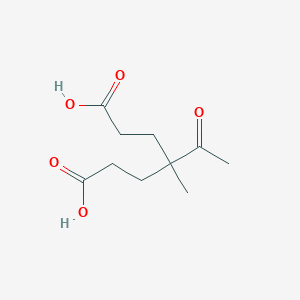
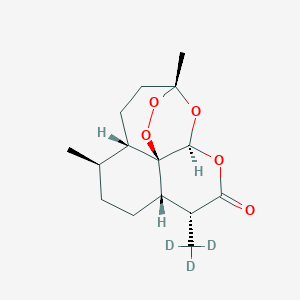
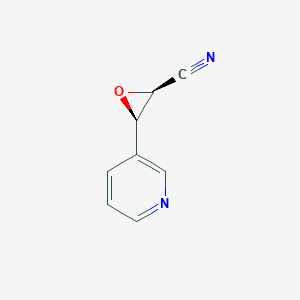
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
